5-(3-ACETYLPHENYL)NICOTINIC ACID
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Overview
Description
5-(3-Acetylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of a nicotinic acid moiety substituted with a 3-acetylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-acetylphenyl)nicotinic acid typically involves the arylation of nicotinic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, green chemistry approaches are being explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Acetylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
5-(3-Acetylphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.
Medicine: Explored for its efficacy in treating diseases such as pneumonia and kidney diseases.
Industry: Utilized in the development of insecticidal agents due to its toxicity to certain insects.
Mechanism of Action
The mechanism of action of 5-(3-acetylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for nicotinic acid receptors, influencing various metabolic pathways . The compound’s effects are mediated through its role as a precursor to nicotinamide coenzymes, which are crucial for redox reactions in the body .
Comparison with Similar Compounds
Trigonelline: A nicotinic acid derivative found in coffee and some vegetables.
Nicotinamide: Another form of vitamin B3 with similar biological functions.
Uniqueness: 5-(3-Acetylphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike trigonelline, which is primarily found in plants, this compound is synthetically derived and has broader applications in medicinal chemistry and industrial research .
Properties
IUPAC Name |
5-(3-acetylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-3-2-4-11(5-10)12-6-13(14(17)18)8-15-7-12/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNOFPSKWDHWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672966 |
Source
|
Record name | 5-(3-Acetylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048267-40-8 |
Source
|
Record name | 5-(3-Acetylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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